1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
Overview
Description
N-Boc-pyrrolidine is an N-substituted pyrrolidine . It’s reported that the reactivity of N-Boc-pyrrolidine towards C-H insertion reaction is 2000 times more than cyclohexane .
Synthesis Analysis
N-Boc-pyrrolidine undergoes α-arylation in the presence of a palladium catalyst with high enantioselectivity . It may be used in the synthesis of the following: 2-aryl-N-boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, 2-alkenyl-N-Boc-pyrrolidines, 1-deoxycastanospermine, methylphenidate analogues, and (+)-elaeokanine A .Molecular Structure Analysis
The empirical formula of N-Boc-pyrrolidine is C9H17NO2 . Its molecular weight is 171.24 .Chemical Reactions Analysis
As mentioned earlier, N-Boc-pyrrolidine undergoes α-arylation in the presence of a palladium catalyst .Physical and Chemical Properties Analysis
N-Boc-pyrrolidine is a liquid with a refractive index of 1.449 (lit.) . It has a boiling point of 80 °C/0.2 mmHg (lit.) and a density of 0.977 g/mL at 25 °C (lit.) .Scientific Research Applications
Base-Induced Dimerization in Organic Chemistry 1-((Benzyloxy)carbonyl)-3-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid is involved in base-induced dimerization processes. For instance, tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids dimerize in the presence of base to form pyrrolidine analogs. The reaction's outcome depends on the base used, leading to different isomers. Such reactions have applications in organic synthesis and the preparation of specific organic compounds (Leban & Colson, 1996).
Synthesis of Thiadiazole Derivatives and Antimicrobial Activity Compounds derived from this compound, like the thiadiazole derivatives, have shown significant antimicrobial activities. These derivatives are synthesized through a series of reactions and tested for their effectiveness against various microorganisms, highlighting the compound's relevance in developing new antimicrobial agents (Pund et al., 2020).
Metabolic Studies in Drug Development The compound is also significant in metabolic studies related to drug development. For example, in the metabolism of certain prostaglandin E2 agonists, derivatives of this compound are identified as metabolic products. Understanding these metabolic pathways is crucial for drug safety and efficacy (Prakash et al., 2008).
Development of Novel Organic Compounds This chemical is instrumental in the development of novel organic compounds. For instance, reactions with enamines allow for the synthesis of unique pyrrolidin-1-yl-but-3-enoic acid ethyl esters and 1-amino-pyrroles, which have potential applications in various fields of chemistry and drug design (Rossi et al., 2007).
Synthesis of Benzopyrano Derivatives It plays a role in synthesizing benzopyrano derivatives, which have applications in medicinal chemistry. The synthesis involves a series of reactions, highlighting the compound's versatility in organic synthesis and its potential for creating biologically active molecules (Bonsignore & Loy, 1998).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-17(2,3)26-15(23)19-18(14(21)22)9-10-20(12-18)16(24)25-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGVGDISDWWFCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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